N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic small molecule featuring a pyridazine-piperazine-carboxamide scaffold. Its structure includes a 3,4-difluorophenyl group attached to the carboxamide nitrogen and a 2-methylphenyl-substituted pyridazine ring linked to the piperazine moiety. The presence of fluorine atoms and a methyl group may enhance metabolic stability and lipophilicity, influencing bioavailability .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O/c1-15-4-2-3-5-17(15)20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)25-16-6-7-18(23)19(24)14-16/h2-9,14H,10-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPUVICYIACPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.4 g/mol. The compound features a piperazine ring, a pyridazine moiety, and difluorophenyl and methylphenyl substituents, contributing to its chemical reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through the reaction of 2-methylphenyl hydrazine with appropriate diketones.
- Introduction of Substituents : The difluorophenyl group is introduced via nucleophilic substitution reactions.
- Coupling with Piperazine : The final step involves coupling the pyridazine intermediate with piperazine-1-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes within biological pathways. Upon binding to these targets, the compound may inhibit or activate biochemical pathways, leading to various therapeutic effects.
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications in the structure can significantly influence both solubility and reactivity profiles, which are critical for anticancer activity. Specifically:
- Cell Proliferation Inhibition : Certain derivatives have demonstrated the ability to arrest cell proliferation in cancer cell lines such as MCF-7 and HCT-116.
- Apoptosis Induction : Flow cytometry analysis revealed that these compounds can trigger apoptosis by increasing caspase 3/7 activity .
Selectivity and Potency
In vitro evaluations have shown that this compound exhibits selective inhibition against various cancer cell lines. For example:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against specific cancer cell lines, indicating potent biological activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H21F2N5O |
| Molecular Weight | 409.4 g/mol |
| Anticancer Activity (IC50) | Low micromolar range |
| Mechanism | Enzyme/receptor modulation |
Case Studies and Research Findings
Several studies have explored the biological activity of similar piperazine derivatives:
- Study on Anticancer Activity : A study found that certain piperazine derivatives were able to selectively inhibit growth in cancer cell lines at nanomolar concentrations .
- Molecular Docking Studies : These studies suggested strong hydrophobic interactions between the compound's aromatic rings and receptor amino acids, similar to well-known anticancer drugs like Tamoxifen .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several piperazine-carboxamide derivatives. Key comparisons include:
Table 1: Structural Features of Selected Piperazine-Carboxamide Derivatives
Key Observations :
- Fluorine vs. Chlorine Substituents : Fluorinated analogs (e.g., 3,4-difluorophenyl) typically exhibit higher metabolic stability compared to chlorinated derivatives (e.g., A4–A6 in ) .
- Pyridazine vs. Chroman/Pyridine Cores : Pyridazine rings (as in the target compound) may enhance π-π stacking interactions in enzyme binding pockets, whereas chroman or pyridine cores (e.g., PKM-833) could improve brain penetration .
- Methyl vs.
Physicochemical Properties
Table 3: Physicochemical Data for Structural Analogs
Trends :
- Melting Points : Fluorinated derivatives (e.g., A2) generally have lower melting points than chlorinated analogs (e.g., A4: 197.9–199.6°C) due to reduced crystallinity .
- Lipophilicity : The trifluoromethyl group in PKM-833 increases LogP (4.2) compared to the target compound’s predicted LogP (~3.0–3.5) .
Discussion of Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
